(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
CAS No.: 228121-39-9
Cat. No.: VC2443146
Molecular Formula: C30H48BF4P2Rh-
Molecular Weight: 660.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228121-39-9 |
|---|---|
| Molecular Formula | C30H48BF4P2Rh- |
| Molecular Weight | 660.4 g/mol |
| IUPAC Name | cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |
| Standard InChI | InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t17-,18-,19-,20-;;;/m1.../s1 |
| Standard InChI Key | XIOPHSBHVOCZMM-QFNVKMGQSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh] |
| SMILES | [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] |
| Canonical SMILES | [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh] |
Introduction
Chemical Identity and Properties
Basic Information
The compound (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate is a complex organometallic catalyst with specific stereochemistry. It is identified by the CAS number 228121-39-9 and has a molecular formula of C30H48BF4P2Rh-, with a molecular weight of 660.4 g/mol. This rhodium complex contains a tetrafluoroborate counterion and features phospholane ligands that significantly influence its catalytic activity.
The IUPAC name of this compound is cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate. It is also identified by the InChI key XIOPHSBHVOCZMM-QFNVKMGQSA-N. This compound is primarily used in research applications, particularly in asymmetric catalysis where its unique stereochemical properties are valuable for achieving high levels of enantioselectivity in various chemical transformations.
Structural Characteristics
The compound features a central rhodium metal coordinated with chiral phospholane ligands and a cycloocta-1,5-diene ligand. The phospholane ligands have specific stereochemistry (2R,5R), which is crucial for the compound's enantioselective catalytic properties . The structure can be broken down into several key components that work synergistically to create its unique catalytic environment.
The coordination environment around the rhodium center typically adopts a square planar geometry, which is common for d8 metal complexes. The bidentate phospholane ligand occupies two coordination sites, while the cycloocta-1,5-diene occupies the remaining two sites. This arrangement creates a well-defined chiral pocket around the metal center that directs incoming substrates to approach from a specific direction, leading to the observed high levels of enantioselectivity in catalytic reactions.
The presence of the tetrafluoroborate anion serves as a stabilizing component in the formation of the cationic rhodium complex . The specific arrangement of these components gives the compound its unique catalytic properties, particularly in asymmetric reactions where precise stereochemical control is essential.
Physical and Chemical Properties
While detailed information about the physical appearance of this specific compound is limited in the available sources, similar rhodium complexes are typically solid compounds, often with a characteristic color ranging from yellow to orange-red, depending on the specific ligand environment. The compound requires proper handling and storage to maintain its integrity and catalytic activity.
In terms of chemical properties, this rhodium complex is known to be reactive in the presence of hydrogen gas, which is essential for its catalytic activity in hydrogenation reactions . The rhodium center can undergo oxidative addition of hydrogen, forming a rhodium-dihydride species that is key to the hydrogenation mechanism. The complex may also undergo ligand exchange reactions, where the cyclooctadiene or phosphine ligands are replaced by other ligands depending on reaction conditions.
Catalytic Applications
Asymmetric Hydrogenation
One of the primary applications of (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate is in asymmetric hydrogenation reactions . This compound has been demonstrated to be highly effective in the enantioselective hydrogenation of α-aminomethylacrylates, producing products with excellent enantiomeric excess (>99%) .
Studies examining the S,S stereoisomer of this catalyst have provided valuable insights into its catalytic performance. In the asymmetric hydrogenation of substrates designated as E-2a, the S,S stereoisomer showed complete conversion (>99%) and high enantioselectivity (99% for the R enantiomer) when used at catalyst loadings as low as 1:10,000 (catalyst:substrate) in isopropyl alcohol at room temperature under 50 psi of hydrogen pressure . This demonstrates the exceptional catalytic efficiency of this rhodium complex.
The following table summarizes some of the experimental results from the hydrogenation of various substrates using the S,S stereoisomer (which would produce opposite stereochemical results compared to the R,R isomer we are focusing on):
| Entry | Substrate | Catalyst | Substrate/Catalyst Ratio | Solvent | Temperature | H₂ Pressure (psi) | Time | Product | Conversion (%) | ee (%) (Configuration) |
|---|---|---|---|---|---|---|---|---|---|---|
| 17 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 100 | iPrOH | RT | 50 | 20 min | 1a | >99 | 99 (R) |
| 19 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 1000 | iPrOH | RT | 50 | 10 h | 1a | >98 | 99 (R) |
| 21 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 10000 | iPrOH | RT | 50 | 78 h | 1a | >98 | 99 (R) |
These results highlight the remarkable efficiency of this class of catalysts, with the R,R isomer expected to produce similarly high conversions but with the opposite stereochemical outcome (predominantly S configuration of products).
C-F Bond Activation
Another significant application of this rhodium complex is in the activation of carbon-fluorine bonds in acyl fluorides . Research has demonstrated that cationic rhodium(I) tetrafluoroborate catalysts can cleave C–F bonds of acyl fluorides and add them across tethered alkenes in an intramolecular fashion. This carbofluorination reaction represents a powerful method for synthesizing tertiary alkyl fluoride derivatives with 100% atom economy .
The reaction involves the formation of new carbon-carbon and carbon-fluorine bonds in a single step, which is particularly valuable in organic synthesis where efficiency and atom economy are increasingly important considerations. The ability to activate the typically inert C-F bond under catalytic conditions demonstrates the unique reactivity of this rhodium complex.
Mechanistic studies indicate that the concerted action of a rhodium cation and a tetrafluoroborate anion is key for the successful catalytic cleavage and formation of C–F bonds in a controlled manner . This cooperative effect between the metal center and the counterion represents an interesting aspect of the catalyst's function that extends beyond traditional transition metal catalysis.
Mechanism of Action
Stereochemical Influence and Selectivity
The stereochemistry of the phospholane ligands in the rhodium complex plays a crucial role in determining the enantioselectivity of catalytic reactions. Research has shown that the stereochemistry of the phosphine ligand significantly influences the outcome of catalytic reactions. The interactions between the rhodium center and substrates create a chiral environment that favors the formation of one enantiomer over the other.
Studies on enantioselective hydrogenation reactions have revealed that subtle changes in the catalyst structure can have profound effects on the stereochemical outcome. For instance, the size of the substituents on the phospholane rings (methyl, ethyl, isopropyl) can significantly influence both reactivity and enantioselectivity . In one comparative study, ethyl-substituted phospholane ligands outperformed both methyl- and isopropyl-substituted variants, with enantiomeric excess values of 92% versus 68% and 72%, respectively .
The counterion also plays a non-innocent role in the catalytic process. Research has shown that replacing trifluoromethanesulfonate (CF₃SO₃⁻) with tetrafluoroborate (BF₄⁻) led to a decrease in enantiomeric excess from 91% to 68% in certain reactions . This suggests that the counterion may participate in stabilizing key intermediates or influencing the conformation of the catalyst-substrate complex during the reaction.
Mechanism in C-F Bond Activation
The mechanism for C-F bond activation using the rhodium complex represents a distinct catalytic pathway from hydrogenation reactions. For the activation of carbon-fluorine bonds in acyl fluorides, mechanistic studies indicate that the concerted action of a rhodium cation and a tetrafluoroborate anion is key for successful catalytic cleavage and formation of C–F bonds in a controlled manner .
The proposed mechanism likely begins with the coordination of the acyl fluoride to the rhodium center. This is followed by the oxidative addition of the C-F bond to rhodium, forming a rhodium-acyl complex with a coordinated fluoride. The alkene component then coordinates to the rhodium center and undergoes insertion into the rhodium-acyl bond. Finally, reductive elimination forms the new C-C bond while the fluoride is transferred to form the new C-F bond, completing the carbofluorination process.
This mechanistic pathway highlights the dual role of the rhodium complex in activating both the C-F bond and directing the subsequent bond-forming reactions in a regioselective and stereoselective manner. The tetrafluoroborate counterion may assist in this process by stabilizing key intermediates or facilitating the activation of the C-F bond through fluoride abstraction and transfer mechanisms.
Research Findings and Applications
Experimental Results in Asymmetric Catalysis
Research on (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate and its stereoisomers has yielded significant findings regarding their catalytic performance. Comprehensive studies examining the asymmetric hydrogenation of α-aminomethylacrylates using various rhodium catalysts, including those with diethylphospholane ligands, have provided valuable insights into structure-activity relationships and reaction parameters .
The following table provides a more comprehensive overview of experimental results from studies using the S,S stereoisomer, focusing on different substrates, catalyst loadings, and reaction conditions:
| Entry | Substrate | Catalyst | Substrate/Catalyst Ratio | Solvent | Temperature | H₂ Pressure (psi) | Time | Product | Conversion (%) | ee (%) (Configuration) |
|---|---|---|---|---|---|---|---|---|---|---|
| 17 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 100 | iPrOH | RT | 50 | 20 min | 1a | >99 | 99 (R) |
| 18 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 100 | THF | RT | 50 | 20 min | 1a | >99 | 99 (R) |
| 19 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 1000 | iPrOH | RT | 50 | 10 h | 1a | >98 | 99 (R) |
| 20 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 1000 | THF | RT | 50 | 10 h | 1a | >98 | 99 (R) |
| 21 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 10000 | iPrOH | RT | 50 | 78 h | 1a | >98 | 99 (R) |
| 22 | E-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 10000 | THF | RT | 50 | 44 h | 1a | 24 | 99 (R) |
| 23 | Z-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 100 | iPrOH | RT | 50 | 20 min | 1a | >99 | 92 (R) |
| 24 | Z-2a | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 1000 | iPrOH | RT | 50 | 10 h | 1a | >98 | 92 (R) |
These results demonstrate several important findings that likely translate to similar behavior for the R,R stereoisomer (with opposite stereochemical outcomes):
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The catalyst is highly effective even at very low loadings (substrate/catalyst ratio of 10,000), indicating its exceptional catalytic efficiency and potential economic advantages in industrial applications.
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The choice of solvent significantly affects both conversion and reaction time. Isopropyl alcohol generally provides better results than tetrahydrofuran, particularly at higher substrate/catalyst ratios, suggesting important solvent effects on catalyst activity.
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The geometry of the substrate (E vs. Z) influences the enantioselectivity, with the E isomer giving higher enantiomeric excess values (99% vs. 92%). This indicates that substrate conformation plays a role in how effectively the chiral environment of the catalyst can differentiate between the prochiral faces of the substrate.
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Reaction times increase significantly with higher substrate/catalyst ratios, but high conversions can still be achieved, demonstrating the remarkable stability and turnover capability of the catalyst.
Comparison with Other Rhodium Catalysts
Research has also compared the performance of diethylphospholane-rhodium catalysts with other similar catalysts. The following table presents a comparison of different catalysts in the hydrogenation of substrate 2b:
| Entry | Substrate | Catalyst | Substrate/Catalyst Ratio | Solvent | Temperature | H₂ Pressure (psi) | Time (h) | Product | Conversion (%) | ee (%) (Configuration) |
|---|---|---|---|---|---|---|---|---|---|---|
| 29 | 2b | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 1000 | THF | RT | 50 | 10 | 1b | 23 | >99.5 (R) |
| 30 | 2b | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 500 | iPrOH | RT | 500 | 17 | 1b | 85 | >99.5 (R) |
| 31 | 2b | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 500 | iPrOH | RT | 50 | 17 | 1b | 86 | >99.5 (R) |
| 32 | 2b | [Rh((S,S)-Et-Duphos)(COD)]BF₄ | 500 | iPrOH | RT | 50 | 24 | 1b | >98 | >99.5 (R) |
| 38 | 2b | [Rh(NBD)₂]BF₄ (1.0%) (R)-(S)-Josiphos (1.1%) | 100 | MeOH | RT | 50 | 24 | 1b | 97 | 10 (S) |
| 39 | 2b | (2R,5R)-[(COD)Rh(Me-Duphos)]⁺CF₃SO₃⁻ (15%) | 7 | MeOH | RT | 50 | 24 | 1b | 95 | >96 (S) |
| 40 | 2b | (2S,5S)-[(COD)Rh(Me-Duphos)]⁺CF₃SO₃⁻ (15%) | 7 | MeOH | RT | 50 | 24 | 1b | 98 | 98 (R) |
This comparative analysis reveals several important insights:
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The diethylphospholane catalyst [Rh((S,S)-Et-Duphos)(COD)]BF₄ provides exceptional enantioselectivity (>99.5% ee) for substrate 2b, substantially outperforming the Josiphos-based catalyst (10% ee). This highlights the superior stereochemical control offered by the phospholane ligand framework.
-
The methyl-substituted phospholane catalyst [(COD)Rh(Me-Duphos)]⁺CF₃SO₃⁻ also shows high enantioselectivity (98% ee), indicating that both ethyl and methyl substitutions on the phospholane ring can provide effective catalysts, albeit with potentially different optimal conditions.
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The stereochemistry of the catalyst directly determines the configuration of the product, with (S,S) catalysts generally producing (R) products and (R,R) catalysts producing (S) products. This predictable relationship is valuable for synthetic planning when specific stereochemistry is required.
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The counterion (BF₄⁻ vs. CF₃SO₃⁻) may influence catalyst performance, but both can support highly enantioselective reactions. This suggests some flexibility in catalyst design while maintaining high performance.
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